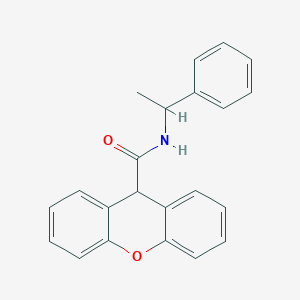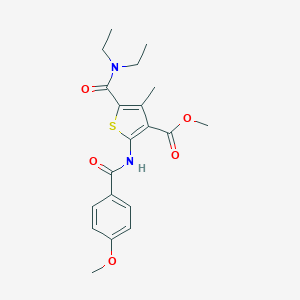
METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C20H24N2O5S. This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The diethylamino carbonyl and methoxybenzoyl groups are introduced through nucleophilic substitution reactions, often using reagents like diethylamine and 4-methoxybenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用機序
The mechanism of action of METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the diethylamino carbonyl group may interact with active sites of enzymes, inhibiting their function, while the methoxybenzoyl group can enhance binding affinity through hydrophobic interactions .
類似化合物との比較
Similar Compounds
Methyl 5-[(diethylamino)carbonyl]-2-isothiocyanato-4-methyl-3-thiophenecarboxylate: Similar structure but with an isothiocyanato group instead of the methoxybenzoyl group.
Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate: Contains an ethyl ester and a phenyl group, differing in ester and aromatic substitutions.
Uniqueness
METHYL 5-(DIETHYLCARBAMOYL)-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both diethylamino carbonyl and methoxybenzoyl groups distinguishes it from other thiophene derivatives, making it a valuable compound for research and industrial applications .
特性
分子式 |
C20H24N2O5S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
methyl 5-(diethylcarbamoyl)-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O5S/c1-6-22(7-2)19(24)16-12(3)15(20(25)27-5)18(28-16)21-17(23)13-8-10-14(26-4)11-9-13/h8-11H,6-7H2,1-5H3,(H,21,23) |
InChIキー |
CVTCJQMSLNAEPG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC)C |
正規SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N'-(3-chlorophenyl)-N-methylcarbamimidothioate](/img/structure/B335140.png)
![1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B335141.png)
![3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B335143.png)
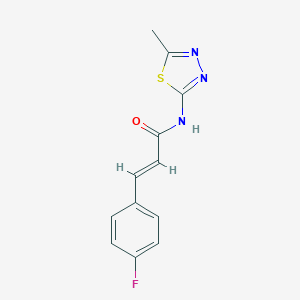
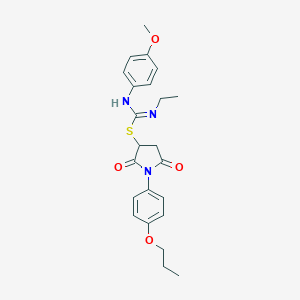
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B335147.png)
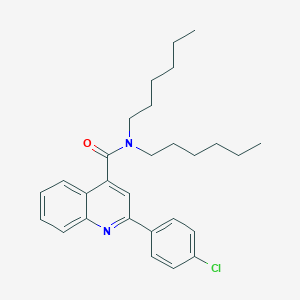
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B335154.png)
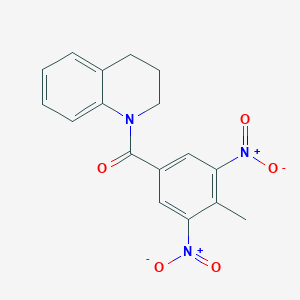
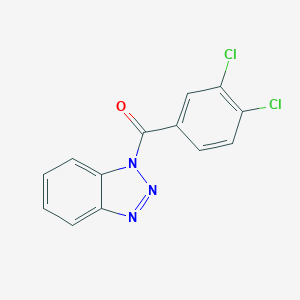
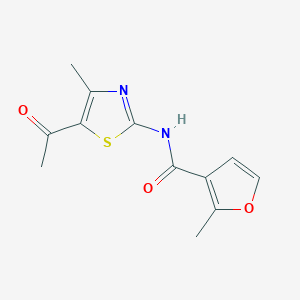
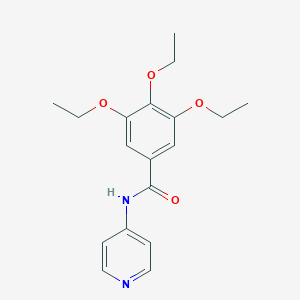
![ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335160.png)
